4(3H)-Quinazolinone, 6-[5-[[[2-(methylsulfonyl)ethyl]imino]methyl]-2-furanyl]-
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Overview
Description
4(3H)-Quinazolinone, 6-[5-[[[2-(methylsulfonyl)ethyl]imino]methyl]-2-furanyl]- is an organic compound with the molecular formula C16H17N3O4S and a molecular weight of 347.39 g/mol . This compound is typically a white crystalline solid and has a melting point of approximately 160-165°C . It is commonly used as a catalyst and intermediate compound for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-[5-[[[2-(methylsulfonyl)ethyl]imino]methyl]-2-furanyl]- involves several steps. One common method includes the reaction of 2-methanesulfonyl-ethylamine with 5-(4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carbaldehyde in the presence of acetic acid and N-ethyl-N,N-diisopropylamine in tetrahydrofuran at 35°C for 2.5 hours . This is followed by the addition of sodium tris(acetoxy)borohydride in tetrahydrofuran at 20°C . The crude product is then purified by column chromatography, eluting with 5% methanol in dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar steps as those used in laboratory settings, with adjustments for scale and efficiency. Detailed preparation methods can be obtained from literature or patent studies .
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 6-[5-[[[2-(methylsulfonyl)ethyl]imino]methyl]-2-furanyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, N-ethyl-N,N-diisopropylamine, sodium tris(acetoxy)borohydride, and tetrahydrofuran . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound .
Scientific Research Applications
4(3H)-Quinazolinone, 6-[5-[[[2-(methylsulfonyl)ethyl]imino]methyl]-2-furanyl]- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 6-[5-[[[2-(methylsulfonyl)ethyl]imino]methyl]-2-furanyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4(3H)-Quinazolinone, 6-[5-[[[2-(methylsulfonyl)ethyl]imino]methyl]-2-furanyl]- include:
Thiazoles: These compounds have diverse biological activities and are structurally related to quinazolinones.
Pyranothiazoles: These derivatives are known for their antimicrobial and anticancer properties.
Thiazolo[4,5-b]pyridines: These compounds are also studied for their biological activities.
Uniqueness
What sets 4(3H)-Quinazolinone, 6-[5-[[[2-(methylsulfonyl)ethyl]imino]methyl]-2-furanyl]- apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H15N3O4S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
6-[5-(2-methylsulfonylethyliminomethyl)furan-2-yl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H15N3O4S/c1-24(21,22)7-6-17-9-12-3-5-15(23-12)11-2-4-14-13(8-11)16(20)19-10-18-14/h2-5,8-10H,6-7H2,1H3,(H,18,19,20) |
InChI Key |
AXFVCIYKLXFLBA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCN=CC1=CC=C(O1)C2=CC3=C(C=C2)N=CNC3=O |
Origin of Product |
United States |
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